molecular formula C16H22Cl2N2O2 B1512805 (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride CAS No. 820965-96-6

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

Cat. No.: B1512805
CAS No.: 820965-96-6
M. Wt: 345.3 g/mol
InChI Key: XOCFEHGXXCSIDO-SXBSVMRRSA-N
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Description

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine; dihydrochloride: is a chiral compound with the molecular formula C16H20N2O2·2HCl and a molecular weight of 345.26 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of a base to form an intermediate nitroalkene, which is then reduced to form the diamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help in achieving the desired stereochemistry and minimizing by-products.

Chemical Reactions Analysis

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine; dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various alkylating agents and acylating agents can be used for substitution reactions.

Major Products Formed:

  • Oxidation products: Various oxo derivatives.

  • Reduction products: Reduced forms of the compound.

  • Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its chiral nature and potential biological activity. It can be used as a chiral ligand in asymmetric synthesis, as a building block in the synthesis of more complex molecules, and as a potential therapeutic agent in medicinal chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In asymmetric synthesis, it may act as a chiral catalyst, influencing the stereochemistry of the reaction. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine; dihydrochloride: is unique due to its chiral structure and specific functional groups. Similar compounds include:

  • (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine

  • (1S,2S)-1,2-Bis(3-methoxyphenyl)ethane-1,2-diamine

These compounds differ in the position of the methoxy groups on the phenyl rings, which can influence their chemical and biological properties.

Properties

IUPAC Name

(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2ClH/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12;;/h3-10,15-16H,17-18H2,1-2H3;2*1H/t15-,16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCFEHGXXCSIDO-SXBSVMRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746263
Record name (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820965-96-6
Record name (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 820965-96-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride
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(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride
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(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride
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Reactant of Route 6
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

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